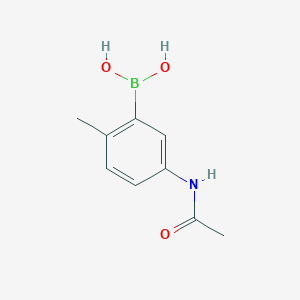

(5-乙酰氨基-2-甲基苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Acetamido-2-methylphenylboronic acid is a useful research compound. Its molecular formula is C9H12BNO3 and its molecular weight is 193.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Acetamido-2-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetamido-2-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

传感应用

(5-乙酰氨基-2-甲基苯基)硼酸: 在传感应用中被使用,因为它能够与二醇和其他路易斯碱形成可逆的共价络合物 . 这种特性在开发用于检测糖和其他生物分析物的传感器方面特别有用。

生物标记

该化合物与二醇的反应性也使其可用于生物标记。 它可以用来将各种标记或探针连接到生物分子上,帮助在复杂的生物系统中可视化或检测这些分子 .

蛋白质操作和修饰

硼酸可以与蛋白质形成络合物,特别是那些具有糖基化侧链的蛋白质。 这使得(5-乙酰氨基-2-甲基苯基)硼酸成为蛋白质操作和修饰的宝贵工具,可用于研究蛋白质的功能和结构 .

治疗开发

硼酸与生物分子的相互作用为治疗开发开辟了可能性。 例如,它们可以用来抑制酶或干扰生物通路,可能导致针对各种疾病的新疗法 .

分离技术

在色谱法和其他分离技术中,(5-乙酰氨基-2-甲基苯基)硼酸可用于选择性地结合和分离来自复杂混合物的特定分子。 这在生物分子的纯化中特别有用 .

控释系统

由于其可逆的结合特性,该化合物可以被纳入聚合物或其他材料中,用于控制药物(如胰岛素)的释放。 这种应用在药物递送系统领域意义重大 .

分析方法

硼酸也被用作微粒和其他分析工具的构建块。 这些可以用于各种检测和诊断测试,提高这些方法的检测能力 .

糖基化分子的电泳

最后,(5-乙酰氨基-2-甲基苯基)硼酸可用于电泳分离糖基化分子。 这种应用在糖基化蛋白质和其他糖基化物质的分析中很有价值 .

安全和危害

作用机制

Target of Action

(5-Acetamido-2-methylphenyl)boronic acid is primarily used as a building block in organic synthesis . It is often used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by (5-Acetamido-2-methylphenyl)boronic acid . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .

Pharmacokinetics

It’s known that the compound has a molecular weight of 19301 , which could influence its bioavailability.

Result of Action

The primary result of the action of (5-Acetamido-2-methylphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of (5-Acetamido-2-methylphenyl)boronic acid can be influenced by various environmental factors. Boronic esters, such as (5-acetamido-2-methylphenyl)boronic acid, are generally more stable . This increased stability allows for their use in a wider range of environments .

生化分析

Biochemical Properties

They can form reversible covalent bonds with proteins, particularly with serine and threonine residues . This property makes them valuable tools in the study of enzyme mechanisms and in the design of enzyme inhibitors .

Cellular Effects

The specific cellular effects of (5-Acetamido-2-methylphenyl)boronic acid are not well-studied. Boronic acids are known to influence cell function in various ways. For example, they can inhibit enzymes, alter cell signaling pathways, and affect gene expression .

Molecular Mechanism

The molecular mechanism of action of (5-Acetamido-2-methylphenyl)boronic acid is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and do not degrade over time .

Metabolic Pathways

The specific metabolic pathways that (5-Acetamido-2-methylphenyl)boronic acid is involved in are not well-documented. Boronic acids are known to participate in various metabolic processes. They can interact with enzymes and cofactors, and they can affect metabolic flux and metabolite levels .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids can be directed to specific compartments or organelles based on their chemical properties .

属性

IUPAC Name |

(5-acetamido-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-6-3-4-8(11-7(2)12)5-9(6)10(13)14/h3-5,13-14H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBSHDWYEWWMNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441028 |

Source

|

| Record name | 5-Acetamido-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060661-55-3 |

Source

|

| Record name | 5-Acetamido-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。